3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid
Description
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid is a benzoic acid derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 3-position and a hydroxyl group at the 5-position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily employed as a building block in organic synthesis, particularly for constructing drug conjugates or modified biomolecules . Its aromatic core and polar substituents (hydroxyl and carboxylic acid) confer unique solubility and reactivity profiles, making it valuable in solid-phase synthesis and bioconjugation chemistry.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-15-10-13(21(25)26)9-14(11-15)23-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,24H,12H2,(H,23,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZDECNYLZYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453645 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176442-21-0 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amination of 3,5-Dihydroxybenzoic Acid
The foundational step in synthesizing the target compound involves converting 3,5-dihydroxybenzoic acid to 3-amino-5-hydroxybenzoic acid. As detailed in the patent by Kibby et al., this process employs ammonia or alkylamines under high-temperature, high-pressure conditions. In a representative procedure, 3,5-dihydroxybenzoic acid is reacted with aqueous ammonia in a steel bomb at 180°C for 16 hours, followed by acidic hydrolysis to yield the amino acid. The reaction mechanism proceeds via nucleophilic substitution, where the hydroxyl group at position 3 is replaced by an amino group.
Optimization of Reaction Parameters
Critical parameters influencing yield include:
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Temperature : Reactions below 160°C result in incomplete conversion, while temperatures exceeding 200°C promote decomposition.
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Ammonia Concentration : A 40% aqueous ammonia solution ensures sufficient nucleophilicity without excessive dilution.
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Work-Up Procedures : Post-reaction extraction with ethyl acetate and pH adjustment to 4–5 precipitates the product in 48% yield after recrystallization.
Comparative Analysis of Amination Methods
The patent literature describes two primary amination routes:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Ammonia-based | NH₃, HCl | 180°C, 16 h | 48% |
| Methylamine-based | CH₃NH₂, HCl | 180°C, 16 h | 56% |
While methylamine derivatives exhibit marginally higher yields, ammonia remains preferable for synthesizing the unsubstituted amino acid required for Fmoc protection.
Fmoc Protection of 3-Amino-5-Hydroxybenzoic Acid
Standard Fmoc Chloride Protocol
The amino group of 3-amino-5-hydroxybenzoic acid is protected using Fmoc chloride under mildly basic conditions. Dissolving the amino acid in a dioxane-water mixture (4:1) and adjusting the pH to 8–9 with sodium bicarbonate facilitates deprotonation of the aromatic amine (pKa ≈ 4.5). Dropwise addition of Fmoc chloride (1.2 equivalents) at 0°C minimizes side reactions, such as hydrolysis of the chloroformate. The reaction is typically complete within 2 hours, as monitored by thin-layer chromatography.
Purification and Yield
Post-reaction acidification to pH 2 precipitates the product, which is isolated via filtration and washed with cold ethyl acetate. Recrystallization from ethyl acetate-hexane affords 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid in 65–70% yield.
Alternative Activation Strategies
The Chinese patent CN112110868A describes a benzotriazole-mediated activation strategy for Fmoc-protected amino acids. While originally applied to β-alanine derivatives, this method is adaptable to 3-amino-5-hydroxybenzoic acid:
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Activation : Treat 3-amino-5-hydroxybenzoic acid with thionyl chloride and hydroxybenzotriazole (HOBt) to form the benzotriazole active ester.
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Coupling : React the active ester with Fmoc-OSu (Fmoc-<i>N</i>-hydroxysuccinimide ester) in acetonitrile at pH 8–9.
This approach circumvents the need for Fmoc chloride and achieves comparable yields (68%) with fewer side products.
Challenges in Synthesis and Scalability
Competing Side Reactions
The phenolic hydroxyl group at position 5 (pKa ≈ 10) may react with Fmoc chloride under basic conditions. To suppress this:
Industrial-Scale Considerations
For commercial production, the patent by Kibby et al. emphasizes:
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Cost Efficiency : 3,5-Dihydroxybenzoic acid is cost-effective (≈$50/kg) compared to nitro- or halo-precursors.
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Safety : Thionyl chloride and high-pressure reactors require specialized handling, but the process remains feasible with modern engineering controls.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Fmoc Protection in Peptide Synthesis
The compound is widely used as a protective group in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is favored for its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while protecting sensitive functional groups.
Case Study: Synthesis of Peptides
A study demonstrated the successful use of Fmoc-5-hydroxy-2-amino benzoic acid in the synthesis of biologically active peptides. The compound was incorporated into a peptide sequence, showcasing its utility in generating complex structures that are crucial for drug development .
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid exhibit potential anticancer properties. The hydroxyl group at the 5-position enhances the compound's interaction with biological targets, leading to increased cytotoxicity against cancer cell lines.
Case Study: Antitumor Efficacy
In vitro studies reported that modifications of this compound exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Bioconjugation and Drug Delivery
Targeted Drug Delivery Systems
The compound can be utilized in bioconjugation strategies to enhance drug delivery systems. By attaching therapeutic agents to Fmoc-5-hydroxy-2-amino benzoic acid, researchers can create targeted delivery vehicles that improve the bioavailability and efficacy of drugs.
Case Study: Conjugate Formation
A recent study demonstrated the formation of conjugates between Fmoc-5-hydroxy-2-amino benzoic acid and chemotherapeutic agents. These conjugates showed improved pharmacokinetic profiles and reduced systemic toxicity compared to free drugs .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor, particularly in studies focusing on enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites.
Case Study: Inhibition of Specific Enzymes
Research findings indicated that derivatives of Fmoc-5-hydroxy-2-amino benzoic acid inhibited specific enzymes linked to metabolic disorders, suggesting potential therapeutic applications in treating such conditions .
Mechanism of Action
The mechanism of action of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoro-2-isopropoxybenzoic acid ()
- Structural Differences : Features a fluorine atom at position 5 and an isopropoxy group at position 2, compared to the hydroxyl group at position 5 in the target compound.
- Impact :
- The electron-withdrawing fluorine enhances electrophilic aromatic substitution reactivity.
- The isopropoxy group increases hydrophobicity, reducing aqueous solubility compared to the hydroxylated analog.
- Applications : Likely used in medicinal chemistry for tuning lipophilicity in drug candidates .
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid (Compound 27, )
- Structural Differences : Lacks the 5-hydroxy group, resulting in a simpler aromatic system.
- Impact: Reduced hydrogen-bonding capacity lowers solubility in polar solvents. Higher symmetry may improve crystallinity, as noted in synthesis yields (64% crude purity) .
- Applications : Intermediate in amide coupling reactions for peptide-like structures .
3-Bromo-5-[(2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid ()
- Structural Differences : Incorporates a bromine atom at position 3 and an amide-linked propanamide side chain.
- The amide linkage enhances stability against ester hydrolysis.
- Applications: Potential use in Suzuki-Miyaura coupling for biaryl synthesis .
Aliphatic vs. Aromatic Backbones
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid ()
- Structural Differences: Aliphatic hexanoic acid backbone with a methyl branch at position 4.
- Impact: Higher lipophilicity (logP ~3.5 estimated) compared to aromatic analogs. Limited π-π stacking interactions, reducing solid-phase synthesis efficiency.
- Applications : Used in lipidated peptide synthesis or membrane-protein studies .
(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid ()
Functional Group Modifications
2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid ()
- Structural Differences : Methyl branching at the α-carbon of the carboxylic acid.
- Impact :
- Steric hindrance slows coupling reactions in peptide synthesis.
- Enhanced resistance to racemization due to bulky substituents.
- Applications : Synthesis of sterically hindered peptides .
3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid ()
- Structural Differences : Allyloxycarbonyl (Alloc) group instead of Fmoc.
- Impact :
- Alloc is removed under milder conditions (e.g., palladium catalysis), enabling orthogonal protection strategies.
- Lower UV activity compared to Fmoc, complicating reaction monitoring.
- Applications : Orthogonal protection in multi-step syntheses .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Biological Activity
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid (Fmoc-Asp(OH)-OH) is a derivative of aspartic acid, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The Fmoc group is widely utilized in peptide synthesis, providing stability and facilitating the formation of peptide bonds.
- Molecular Formula : C24H27NO6
- Molecular Weight : 425.47 g/mol
- CAS Number : 1246651-90-0
The biological activity of Fmoc-Asp(OH)-OH is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality, allowing for selective reactions during synthesis. Once incorporated into peptides, it can influence the conformation and stability of the resulting compounds, potentially enhancing their biological efficacy.
1. Antimicrobial Activity
Research indicates that derivatives of aspartic acid, including Fmoc-Asp(OH)-OH, exhibit antimicrobial properties. This is particularly important in developing new antibiotics or antimicrobial agents. Studies have shown that modifications to the amino acid structure can enhance activity against various bacterial strains.
2. Anti-inflammatory Effects
Compounds similar to Fmoc-Asp(OH)-OH have demonstrated anti-inflammatory effects in vitro. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB and MAPK.
3. Neuroprotective Properties
There is emerging evidence that aspartic acid derivatives can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms proposed for these effects.
Study 1: Antimicrobial Efficacy
A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial properties of various Fmoc-protected amino acids, including Fmoc-Asp(OH)-OH. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Study 2: Anti-inflammatory Mechanisms
Research conducted by a team at a leading university explored the anti-inflammatory capabilities of aspartic acid derivatives. The study found that Fmoc-Asp(OH)-OH significantly reduced TNF-alpha levels in cultured macrophages, indicating its potential use in treating inflammatory conditions .
Study 3: Neuroprotection
In a neurobiology study, Fmoc-Asp(OH)-OH was tested for its neuroprotective effects against oxidative stress in neuronal cell cultures. The results showed that it could mitigate cell death induced by oxidative agents, highlighting its potential therapeutic role in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Example Workflow :
| Parameter | Method | Reference Compound Data |
|---|---|---|
| Acute Oral Toxicity | OECD 423 (Acute Toxic Class) | LD > 300 mg/kg |
| Bioaccumulation | OECD 305 (Bioconcentration) | Log P = 2.1 (estimated) |
What purification techniques are optimal for isolating Fmoc-protected intermediates with polar functional groups?
Basic Research Focus
The compound’s polarity (due to -COOH and -OH groups) complicates purification. Recommended methods:
Reversed-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities .
Ion-Exchange Chromatography : Exploit the carboxylic acid’s acidity (pKa ~2.5) for separation at pH 4–5 .
Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to improve crystalline yield while avoiding Fmoc cleavage (pH > 9 destabilizes Fmoc) .
Advanced Tip : For scale-up, switch to flash chromatography with a Biotage® system and KP-Sil columns for faster separation without compromising purity .
How can computational modeling guide the design of derivatives targeting specific biological receptors?
Advanced Research Focus
The 5-hydroxybenzoic acid core and Fmoc group enable interactions with enzymes or transporters. Use:
Molecular Docking : Simulate binding to targets (e.g., STAT3 SH2 domain) using AutoDock Vina. The Fmoc group’s aromaticity may enhance π-π stacking with Trp residues .
QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity using descriptors like HOMO/LUMO energies .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
Case Study : Derivatives with 3,5-difluorophenyl substitutions showed 30% higher binding affinity to STAT3 compared to unmodified analogs .
What are best practices for stabilizing Fmoc-protected compounds during long-term storage?
Basic Research Focus
Fmoc groups are labile under basic or nucleophilic conditions. To prevent degradation:
Storage Conditions : Keep at 2–8°C in amber vials under inert gas (argon) to avoid moisture/hydrolysis .
Lyophilization : For aqueous solutions, freeze-dry with cryoprotectants (e.g., trehalose) to maintain stability .
Quality Control : Monitor purity monthly via UPLC-UV (220 nm) and discard batches with >5% degradation .
Critical Note : Avoid dimethyl sulfoxide (DMSO) as a solvent for stock solutions—prolonged storage in DMSO can catalyze Fmoc cleavage .
How can researchers mitigate challenges in characterizing labile intermediates during synthesis?
Advanced Research Focus
Unstable intermediates (e.g., activated esters or enol ethers) require real-time analysis:
In Situ FTIR : Track carbonyl stretches (e.g., 1720 cm for Fmoc carbamate) to monitor reaction progress .
LC-MS Coupling : Use a Q-TOF mass spectrometer with electrospray ionization (ESI) to detect transient species without isolation .
Low-Temperature NMR : Acquire -NMR spectra at −40°C to stabilize reactive intermediates for structural confirmation .
Example : Acyclic precursors in SPPS were stabilized at −20°C and characterized via -NMR within 2 hours of synthesis .
What methodologies enable the study of structure-activity relationships (SAR) for Fmoc-benzoic acid derivatives?
Advanced Research Focus
SAR studies require systematic variation of substituents and rigorous bioactivity profiling:
Parallel Synthesis : Use a Chemspeed® robotic platform to synthesize 50+ analogs with modifications at the 3-amino and 5-hydroxy positions .
Biological Assays : Screen against cancer cell lines (e.g., MDA-MB-231) via MTT assay, comparing IC values to identify potent analogs .
Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to quantify substituent contributions to affinity .
Key Finding : Substituents at the 5-hydroxy position (e.g., methyl ester vs. free acid) alter cellular uptake by 5-fold, impacting efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
